3-[(1,3-Thiazol-2-yl)amino]propanoic acid is a heterocyclic compound containing both a thiazole ring and a propanoic acid moiety. It serves as a versatile building block in organic synthesis due to the presence of multiple reactive sites. While not naturally occurring, its derivatives are found in various research contexts, particularly in medicinal chemistry, due to the attractive biological properties often associated with the thiazole scaffold. [, , ]
3-[(1,3-Thiazol-2-yl)amino]propanoic acid is an organic compound characterized by its unique thiazole ring structure attached to a propanoic acid moiety. This compound has garnered attention in the fields of medicinal chemistry and biochemistry due to its potential therapeutic applications, particularly in neurodegenerative diseases and as a building block in organic synthesis.
The compound is derived from thiazole, a five-membered heterocyclic ring containing sulfur and nitrogen. The specific structure of 3-[(1,3-Thiazol-2-yl)amino]propanoic acid can be synthesized through various chemical methods, which will be detailed in the synthesis analysis section.
3-[(1,3-Thiazol-2-yl)amino]propanoic acid is classified as an amino acid derivative due to the presence of an amino group (-NH₂) and a carboxylic acid group (-COOH). It falls within the broader category of thiazole derivatives, which are known for their diverse biological activities.
The synthesis of 3-[(1,3-Thiazol-2-yl)amino]propanoic acid can be achieved through several methods:
The choice of solvents, temperature control during reflux, and reaction time are critical for optimizing yield and purity. These methods highlight the versatility of synthetic pathways available for producing this compound.
The molecular formula for 3-[(1,3-Thiazol-2-yl)amino]propanoic acid is C₇H₈N₂O₂S. The compound features:
3-[(1,3-Thiazol-2-yl)amino]propanoic acid can undergo various chemical reactions:
Common reagents used in these reactions include:
While specific physical properties such as melting point or boiling point are not widely reported, the compound is generally soluble in polar solvents due to its carboxylic acid group.
The presence of both amino and thiazole groups contributes to its reactivity:
3-[(1,3-Thiazol-2-yl)amino]propanoic acid has several scientific uses:
Thiazole-containing β-amino acids represent a specialized class of hybrid molecules that merge the pharmacological advantages of heterocyclic chemistry with the versatile backbone of amino acid derivatives. These compounds exemplify rational drug design by integrating structural elements known to enhance target affinity, metabolic stability, and bioavailability. The molecular architecture of 3-[(1,3-Thiazol-2-yl)amino]propanoic acid—featuring a thiazole ring linked via an amino bridge to a three-carbon carboxylic acid chain—serves as a prototypical example of this strategic integration. Its design leverages the distinct electronic properties of the sulfur-containing heterocycle and the flexible, physiologically compatible β-amino acid backbone, creating a multifunctional scaffold amenable to extensive chemical modification for optimizing drug-like properties.
Thiazole (1,3-thiazole), a five-membered heterocyclic ring containing both nitrogen and sulfur atoms, constitutes a privileged scaffold in medicinal chemistry due to its extensive presence in clinically validated drugs and natural products. The thiazole ring system exhibits strong aromatic character (dipole moment ~1.61D) and planar geometry, facilitating π-stacking interactions with biological targets while its electron-rich sulfur atom enables hydrophobic contacts and hydrogen bonding [1]. These physicochemical properties underpin its remarkable versatility in drug-receptor interactions.
Table 1: Clinically Utilized Thiazole-Containing Drugs
Drug Name | Therapeutic Category | Primary Biological Target |
---|---|---|
Sulfathiazole | Antibacterial | Dihydropteroate synthase |
Ceftriaxone | β-Lactam antibiotic | Penicillin-binding proteins |
Ritonavir | Antiviral (HIV) | HIV-1 protease |
Simeprevir | Antiviral (HCV) | HCV NS3/4A protease |
Tiazofurin | Antineoplastic | Inosine monophosphate dehydrogenase |
Febuxostat | Gout management | Xanthine oxidase |
Fanetizole | Anti-inflammatory | Leukotriene synthesis inhibitor |
β-Amino acids—characterized by an amine group at the β-carbon relative to the carboxylic acid—offer distinct advantages over their α-counterparts in drug design. Their extended backbone provides greater conformational flexibility, enabling access to secondary structures (e.g., helices, turns) that enhance target selectivity. Crucially, β-amino acids exhibit increased metabolic stability due to resistance toward common proteases, translating to improved in vivo half-lives [3]. These properties make β-amino acid frameworks ideal for constructing peptidomimetics and bioisosteres that overcome the pharmacokinetic limitations of peptide therapeutics.
The propanoic acid moiety in 3-[(1,3-Thiazol-2-yl)amino]propanoic acid serves as a conformationally adaptable tether that positions the thiazole ring for optimal target engagement. This structural motif enables diverse functionalization: the carboxylic acid can form esters, amides, or metal-coordinating anions; the β-amino group facilitates alkylation or acylation; and the thiazole ring’s 2-, 4-, and 5-positions allow regioselective substitution [2] [3]. Synthetic routes to such compounds often exploit Hantzsch cyclization between thiourea derivatives and α-halocarbonyl compounds, or Robinson-Gabriel synthesis for oxazole/thiazole formation [1] [7]. These methods enable efficient generation of libraries for structure-activity relationship (SAR) studies, as demonstrated by antimicrobial evaluations of substituted 3-[(4-oxo-4,5-dihydro-1,3-thiazol-2-yl)(phenyl)amino]propanoic acid derivatives [2].
The specific integration of thiazole with β-amino acid in 3-[(1,3-Thiazol-2-yl)amino]propanoic acid (CAS: 55953-54-3; MW: 172.21 g/mol) creates a structurally unique pharmacophore with documented bioactivities spanning antimicrobial, anticancer, and plant growth regulation domains. Its emergence reflects rational exploitation of synergistic molecular features:
SAR studies highlight critical determinants of bioactivity:
Table 2: Documented Bioactivities of 3-[(1,3-Thiazol-2-yl)amino]propanoic Acid Derivatives
Derivative Structure | Biological Activity | Potency (Value) | Reference Model |
---|---|---|---|
3-{5-(4-Chlorophenyl)-4-oxo-4,5-dihydro-1,3-thiazol-2-ylamino}propanoic acid | Antibacterial | MIC = 250 µg/mL | Staphylococcus aureus [2] |
Methyl 3-[(4-phenylthiazol-2-yl)amino]propanoate | Antifungal | MIC = 1–64 µg/mL | Azole-resistant Candida auris [3] |
3-[(4-Acetylphenyl)(4-phenylthiazol-2-yl)amino]propanoic acid oxime | Antiproliferative | GI₅₀ = 6–8 µM | H69AR lung cancer cells |
3-[(1,3-Thiazol-2-yl)amino]propanehydrazide with 4-fluorobenzaldehyde | Tubulin inhibition | IC₅₀ = 2.69 µM | In vitro tubulin polymerization [10] |
3-[(4-Oxo-4,5-dihydro-1,3-thiazol-2-yl)(phenyl)amino]propanoic acid | Plant growth promotion | 15–20% yield increase | Rapeseed (Brassica napus) [2] |
The compound’s utility extends beyond direct therapeutic application. It functions as a key intermediate for synthesizing complex bioactive molecules, exemplified by its role in generating thiazoline-thiazole acids for natural product analogs like largazole [7]. In silico analyses further support its drug-likeness, with calculated properties (LogP ≈ 0.1, TPSA ≈ 76 Ų) complying with Lipinski’s rules for 55% of synthesized analogs [3] . Ongoing research focuses on structural refinements—such as incorporating fluorinated aryl groups or triazole appendages—to optimize target affinity against resistant pathogens and malignancies while maintaining synthetic accessibility and ADME compliance.
CAS No.: 355137-87-0
CAS No.: 1460-73-7
CAS No.: 5287-45-6
CAS No.: 11030-71-0
CAS No.: 13205-44-2
CAS No.: